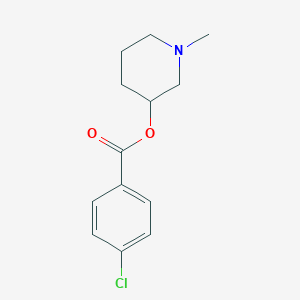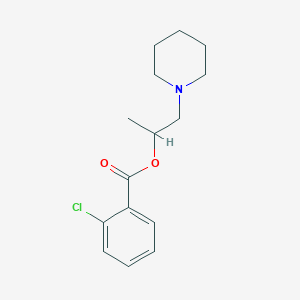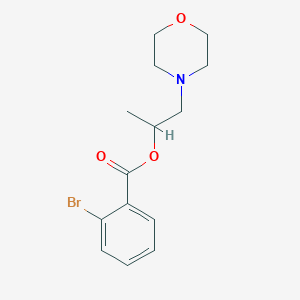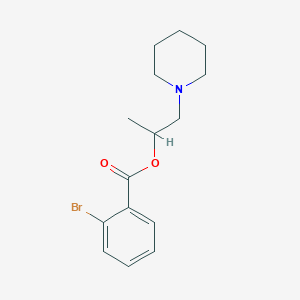
2-Morpholin-4-ylethyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholin-4-ylethyl 3-methoxybenzoate, also known as MEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research.
作用機序
The mechanism of action of 2-Morpholin-4-ylethyl 3-methoxybenzoate is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by suppressing the expression of various oncogenes. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of 2-Morpholin-4-ylethyl 3-methoxybenzoate is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for 2-Morpholin-4-ylethyl 3-methoxybenzoate research. One potential direction is to explore the use of this compound as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular pathways. Finally, the development of new synthesis methods for this compound may improve its accessibility and potential applications in scientific research.
Conclusion
In conclusion, this compound is a promising synthetic compound with potential applications in drug discovery and biomedical research. Its relatively simple synthesis method, low toxicity, and selectivity towards cancer cells make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases.
合成法
2-Morpholin-4-ylethyl 3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxybenzoic acid with 2-aminoethanol, followed by the formation of an intermediate, which is then reacted with morpholine to yield this compound. The purity of this compound can be achieved through recrystallization and chromatography techniques.
科学的研究の応用
2-Morpholin-4-ylethyl 3-methoxybenzoate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.3 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 |
InChIキー |
CMBVJDLWADOZKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)








